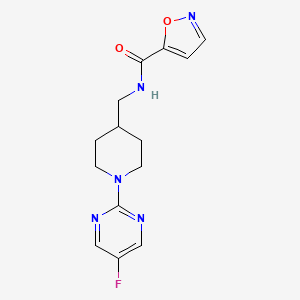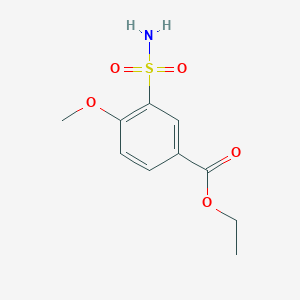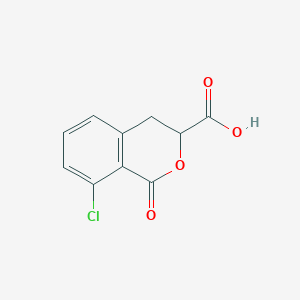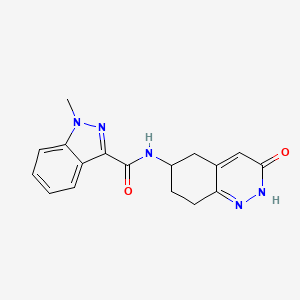![molecular formula C13H15N3O2S B2673824 2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 741731-80-6](/img/structure/B2673824.png)
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, also known as EMTA, is a synthetic compound that has been used in a variety of scientific applications. EMTA is a relatively new compound, and as such, there is still much to learn about its various properties and potential uses.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated that compounds containing the 1,2,4-triazole ring, similar to the one in the specified chemical, exhibit antimicrobial activities. For instance, certain derivatives have shown inhibitory effects against microorganisms, although they did not display antifungal activity against yeast-like fungi. This highlights the potential of these compounds in developing antimicrobial treatments (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Anti-Inflammatory Properties
Some derivatives of 1,2,4-triazole, structurally related to the specified compound, have been identified to exhibit anti-inflammatory activities. This suggests a possible avenue for developing new anti-inflammatory drugs (Virmani & Hussain, 2014).
Central Nervous System Effects
Studies on compounds with a similar structure, involving 1,2,4-triazole, have explored their effects on the central nervous system (CNS) in mice. These findings provide a foundation for further research into the potential CNS-related applications of such compounds (Maliszewska-Guz et al., 2005).
Acute Toxicity and Physical-Chemical Properties
Investigations into the acute toxicity of derivatives of 1,2,4-triazoles have shown that these compounds are mostly non-toxic or low-toxic, with significant variance in their lethal dose ranges. This aspect is crucial in considering their potential therapeutic applications (Salionov, 2015).
Antitumor Activity
The synthesis and evaluation of certain 1,2,4-triazole derivatives have shown promising results in terms of antitumor activity. This paves the way for the potential use of such compounds in cancer therapy (Hu, Hou, Xie, & Huang, 2008).
Structural and Spectral Analysis
Advanced techniques like XRD, NMR, and DFT have been employed to analyze the structure of compounds containing the triazole ring. This is crucial for understanding the chemical behavior and potential applications of these compounds (Fizer et al., 2021).
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-16-12(10-7-5-4-6-9(10)2)14-15-13(16)19-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJOXKPOSMNFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2673741.png)

![(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2673746.png)


![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673751.png)
![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)

![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)

![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)
![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
